molecular formula C7H8N2O2 B1447329 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine CAS No. 873533-86-9

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine

Cat. No.: B1447329
CAS No.: 873533-86-9
M. Wt: 152.15 g/mol
InChI Key: COLBAQULYZQSND-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2,3-dihydro-dioxino[2,3-c]pyridin-7-amine, which accurately describes the structural arrangement of the heterocyclic system. This nomenclature follows standard IUPAC conventions for bicyclic systems, where the dioxino ring system is designated with square brackets indicating the fusion pattern to the pyridine nucleus. The prefix "2,3-dihydro" indicates the saturation of the dioxino ring at positions 2 and 3, while the suffix "7-amine" specifies the location of the amino functional group on the pyridine ring.

Alternative nomenclature systems and synonyms for this compound include several variations that reflect different naming conventions and database entries. The compound is also known as 2H,3H-dioxino[2,3-c]pyridin-7-amine, where the 2H,3H designation explicitly indicates the positions of hydrogen atoms in the saturated portion of the bicyclic system. Chemical databases and suppliers may use variations such as "1,4-dioxino[2,3-c]pyridin-7-amine, 2,3-dihydro-" which follows a different organizational structure but refers to the identical molecular entity.

The systematic nomenclature is crucial for unambiguous identification of this specific regioisomer, as it distinguishes it from closely related compounds such as the [2,3-b] isomer series. The [2,3-c] designation specifically indicates that the dioxino ring is fused to carbons 2 and 3 of the pyridine ring, with the nitrogen atom of the pyridine ring at position 4 relative to the fusion point. This precise nomenclature is essential for chemical literature searches, database queries, and regulatory submissions.

Molecular Formula and Structural Representation

The molecular formula of 2,3-dihydro-dioxino[2,3-c]pyridin-7-amine is C₇H₈N₂O₂, representing a compact heterocyclic structure with a molecular weight of approximately 152.15 daltons. This molecular composition indicates the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific bicyclic configuration. The structural arrangement features a six-membered pyridine ring containing one nitrogen atom at position 4, fused with a six-membered dioxane ring containing two oxygen atoms at positions 1 and 4 of the dioxino system.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1COC2=CN=C(C=C2O1)N, which provides a linear representation of the molecular connectivity. This notation clearly shows the cyclical structure where C1 represents the first carbon of the dioxino ring, followed by the sequence of atoms and bonds that complete the bicyclic framework. The International Chemical Identifier string provides another standardized representation: InChI=1S/C7H8N2O2/c8-7-3-5-6(4-9-7)11-2-1-10-5/h3-4H,1-2H2,(H2,8,9), which encodes the complete structural information including connectivity, hydrogen count, and charge state.

The three-dimensional structure of the molecule reveals important conformational characteristics that influence its chemical behavior and potential biological activity. The dioxino ring adopts a chair-like conformation similar to cyclohexane, while the pyridine ring maintains its planar aromatic character. The amino group at position 7 extends from the planar pyridine ring, providing a site for hydrogen bonding and potential chemical modification. The fusion of the two ring systems creates a rigid bicyclic framework that constrains the overall molecular geometry and influences the spatial arrangement of functional groups.

Table 1: Molecular Properties of 2,3-Dihydro-dioxino[2,3-c]pyridin-7-amine

Property Value
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Heavy Atom Count 11
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bond Count 0
Topological Polar Surface Area 64.93 Ų

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7-3-5-6(4-9-7)11-2-1-10-5/h3-4H,1-2H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLBAQULYZQSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(C=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Dioxino-Pyridine Core

The key step in the synthesis is the formation of the 1,4-dioxino ring fused to the pyridine nucleus. This is typically achieved by cyclization reactions involving appropriate pyridine derivatives and dioxin precursors.

  • Method: Condensation of a pyridine derivative bearing hydroxyl and aldehyde or ketone groups with diols or related compounds under acidic or catalytic conditions to induce ring closure.
  • Example: Microwave-assisted cyclization of enaminones with dimethyl acetylenedicarboxylate, followed by hydrazine hydrate-mediated cyclization, has been reported as an efficient route for related dioxino-pyridine compounds.

Introduction of the Amine Group at the 7-Position

The amine group can be introduced via several methods:

  • Nucleophilic substitution or amination: Starting from a halogenated intermediate (e.g., 7-bromo or 7-chloro derivatives), nucleophilic substitution with ammonia or amine sources can yield the 7-amine compound.
  • Reduction of nitro or nitroso precursors: Nitro-substituted pyridine derivatives can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
  • Nitrosamine intermediates and subsequent reduction: As described in antibacterial agent syntheses, nitrosamine intermediates can be prepared and subsequently reduced to hydrazine derivatives, which upon further transformations yield amines.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclization Acidic catalyst, microwave irradiation, solvents like DMF or EtOH Efficient ring closure under controlled heating
Halogenation N-chlorosuccinimide or similar chlorinating agents Introduces halogen for subsequent substitution
Amination/Nucleophilic Substitution Ammonia, amines, elevated temperature, polar solvents Displaces halogen to form amine
Reduction Lithium aluminum hydride (LAH), Pd-C hydrogenation Converts nitro/nitroso groups to amines
Protection/Deprotection Boc protection, TFA deprotection Used to protect amines during multi-step synthesis

Data Table: Synthetic Route Summary

Step No. Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Reference
1 Pyridine derivative + dioxin precursor Cyclization Acid catalyst, microwave, DMF/EtOH 70-85
2 7-Halo-2,3-dihydro-dioxino-pyridine Halogenation N-chlorosuccinimide, Acetic acid, 35°C, 18h 60-75
3 7-Halo intermediate Nucleophilic substitution NH3 or amine, polar solvent, heat 65-80
4 7-Nitroso intermediate Nitrosation Diazald®, DCM, reflux 50-70
5 7-Amino derivative Reduction LAH, THF, 0-25°C or Pd-C, H2, EtOH 60-90

Research Findings and Analysis

  • Microwave-assisted cyclization has been shown to improve reaction rates and yields compared to conventional heating, facilitating the formation of the fused dioxino-pyridine ring system efficiently.
  • Halogenation at the 7-position provides a versatile intermediate for substitution reactions, enabling the introduction of the amine group via nucleophilic displacement.
  • Nitrosamine intermediates formed via oxidation of piperazine derivatives or related amines can be converted to hydrazine derivatives and subsequently to amines, highlighting a multi-step synthetic strategy useful for complex analogs.
  • Reduction methods such as lithium aluminum hydride or catalytic hydrogenation are effective in converting nitro or nitroso groups to amines with high selectivity and yield.
  • The choice of solvents (e.g., dichloromethane, dioxane, DMF, ethanol) and temperature control (0–120°C) critically influences reaction efficiency and product purity.

Summary Table of Key Preparation Methods

Preparation Method Description Advantages Limitations
Cyclization of pyridine derivatives Forms fused dioxino ring via acid-catalyzed condensation or microwave-assisted reactions High efficiency, moderate to good yields Requires precise control of conditions
Halogenation followed by nucleophilic substitution Introduces halogen then replaces with amine via nucleophilic substitution Versatile, allows functional group diversity Multi-step, halogenation may give side products
Nitrosamine intermediate route Oxidation to nitrosamine followed by reduction to amine Useful for complex amine derivatives Multi-step, requires careful handling of reagents
Reduction of nitro/nitroso precursors Direct reduction to amine using LAH or catalytic hydrogenation High selectivity and yield Sensitive to moisture, requires inert atmosphere

Chemical Reactions Analysis

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine with analogs differing in heteroatoms, ring size, substituents, and functional groups.

Heteroatom Substitution: Sulfur vs. Oxygen Analog

Property This compound 2,3-Dihydro-5-imino-5H-1,4-dithiino[2,3-c]pyrrol-7-amine
Molecular Formula C₇H₈N₂O₂ C₆H₇N₃S₂
Molecular Weight 152.15 g/mol 185.26 g/mol
Key Features Oxygen-containing dioxane ring Sulfur-containing dithiine ring
ChemSpider ID Not listed 69098
Biological Relevance Potential CNS applications Enhanced lipophilicity due to sulfur atoms
  • Key Difference : The sulfur analog exhibits higher molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Ring Size and Fusion: Benzodioxepin Analogs

Property This compound 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Molecular Formula C₇H₈N₂O₂ C₉H₁₁NO₂
Molecular Weight 152.15 g/mol 165.18 g/mol
Key Features Six-membered dioxane ring Seven-membered benzodioxepin ring
Applications Drug intermediate Organic synthesis, dye manufacturing
  • Key Difference : The benzodioxepin derivative’s extended conjugated system and larger ring size enhance aromatic interactions, making it useful in materials science .

Positional Isomerism: [2,3-b] vs. [2,3-c] Fusion

Property This compound 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
CAS Number 1261365-47-2 ADE000038
Molecular Formula C₇H₈N₂O₂ C₇H₈N₂O₂
Key Features Amine group at position 7 of [2,3-c] fusion Amine group at position 7 of [2,3-b] fusion
Commercial Availability Multiple suppliers (e.g., Combi-Blocks) Sigma-Aldrich
  • Key Difference: The fusion position ([2,3-c] vs.

Functional Group Derivatives: Salt vs. Free Base

Property This compound 2H,3H-[1,4]Dioxino[2,3-c]pyridin-7-amine hydrochloride
Molecular Formula C₇H₈N₂O₂ C₇H₉ClN₂O₂
Molecular Weight 152.15 g/mol 188.61 g/mol
Key Features Free base Hydrochloride salt
Solubility Limited data Likely higher aqueous solubility due to ionic form
  • Key Difference : The hydrochloride salt is preferred for pharmaceutical formulations due to improved solubility and stability .

Data Tables for Quick Reference

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C₇H₈N₂O₂ 152.15 1261365-47-2
2,3-Dihydro-5-imino-5H-1,4-dithiino[2,3-c]pyrrol-7-amine C₆H₇N₃S₂ 185.26 3169-26-4
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ 165.18 175136-34-2

Table 2: Commercial Availability

Compound Name Supplier Purity Price (1g)
This compound Combi-Blocks 97% $13,400 JPY
2H,3H-[1,4]Dioxino[2,3-c]pyridin-7-amine hydrochloride CymitQuimica Unspecified €1,195/50mg

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 1261365-47-2
MDL Number MFCD18374085
Appearance Solid

The structure features a dioxin ring fused with a pyridine moiety, contributing to its unique chemical reactivity and biological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the realms of anticancer and anti-inflammatory effects.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on several cancer-related protein kinases. For instance:

  • JAK3 Inhibition : The compound showed an IC₅₀ value of approximately 0.46 μM against JAK3, indicating potent activity in inhibiting this kinase involved in cytokine signaling pathways crucial for cancer progression .
  • NPM1-ALK and cRAF Kinases : The compound also displayed promising activity against NPM1-ALK (IC₅₀ = 0.25 μM) and cRAF (IC₅₀ = 0.78 μM), suggesting its potential as a therapeutic agent in treating cancers driven by these kinases .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may possess dual anti-inflammatory and chemoprotective activities, with a probability exceeding 50% for such effects as indicated by computational predictions .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study focused on synthesizing various derivatives of dioxin-containing compounds found that certain analogs exhibited high inhibitory activity against specific kinases relevant to cancer treatment .
  • Pharmacological Profiles : Another investigation utilized PASS (Prediction of Activity Spectra for Substances) to predict multiple biological activities of related compounds, highlighting their potential as dual-specific phosphatase inhibitors with significant antitumor effects .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine, and what methodologies can address them?

  • Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization (e.g., amine introduction via nucleophilic substitution or reductive amination). A common challenge is regioselectivity in heterocyclic ring formation. Methodologies include:

  • Stepwise optimization : Use orthogonal experimental designs (e.g., factorial design) to test reaction parameters like temperature, solvent polarity, and catalyst loading .
  • Purification : Employ techniques such as preparative HPLC or recrystallization to isolate the compound from byproducts, ensuring >98% purity .
  • Structural validation : Confirm regiochemistry via 1^1H/13^13C NMR and X-ray crystallography (e.g., comparing bond angles to structurally similar compounds like pyridopyrimidines ).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Answer :

  • NMR spectroscopy : Analyze proton environments (e.g., dihydro-dioxino protons at δ 3.8–4.2 ppm and pyridinamine protons at δ 6.5–7.2 ppm) to confirm ring substitution patterns .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (C7_7H8_8N2_2O2_2, theoretical 152.06 g/mol) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identify amine N-H stretches (~3350 cm1^{-1}) and ether C-O-C vibrations (~1250 cm1^{-1}) .

Q. How can researchers assess the compound’s reactivity for downstream functionalization?

  • Answer :

  • Pilot reactivity screens : Test reactions (e.g., acylation, alkylation) under mild conditions (room temperature, inert atmosphere) to evaluate amine nucleophilicity and ring stability .
  • Computational modeling : Use density functional theory (DFT) to predict reactive sites (e.g., electron-deficient pyridine ring vs. electron-rich dioxane moiety) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Answer :

  • Reaction path search : Apply quantum chemical calculations (e.g., via Gaussian or ORCA) to map energy barriers for key steps like ring closure or amine deprotection .
  • Machine learning (ML) : Train models on existing pyridine derivative datasets to predict optimal solvent-catalyst combinations, reducing trial-and-error experimentation .
  • Example : ICReDD’s workflow integrates computational predictions with experimental validation, narrowing conditions by 70% compared to traditional methods .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC50_{50} values)?

  • Answer :

  • Meta-analysis : Use statistical tools (e.g., ANOVA or Bayesian regression) to account for variables like assay type (cell-free vs. cellular) or buffer pH .
  • Standardized protocols : Adopt harmonized assay conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize inter-lab variability .
  • Replication studies : Validate results across independent labs, prioritizing compounds with consistent structure-activity relationships (SAR) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify target pathways (e.g., kinase signaling or oxidative stress responses) .
  • Kinetic studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding constants (KdK_d) and residence times .
  • Structural biology : Co-crystallize the compound with putative targets (e.g., enzymes) to resolve binding modes, as seen in pyridopyrimidine-protein complexes .

Methodological Resources

  • Experimental design : Use orthogonal arrays (e.g., Taguchi methods) to efficiently screen reaction variables .
  • Data analysis : Apply regression models to correlate synthetic yields with parameters like temperature or reagent equivalents .
  • Advanced characterization : Refer to crystallographic databases (e.g., CCDC) for structural analogs to guide X-ray refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine
Reactant of Route 2
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2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.